N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, also known as ETB or A-196, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has also been found to interfere with the synthesis of ergosterol, a component of fungal cell membranes, which may explain its antifungal activity.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has also been found to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and has been found to be stable under a range of conditions. However, N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide. One area of interest is its potential use as a therapeutic agent for cancer, as it has been found to induce apoptosis in cancer cells. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide may also have applications in the development of new antibiotics and antifungal agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide involves the reaction of 4-ethoxybenzoyl chloride with 1H-1,2,4-triazole-1-amine in the presence of a base such as triethylamine. The resulting product is then reacted with 3-bromobutanoyl chloride to obtain N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide. This method has been optimized to achieve high yields and purity of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has been the subject of several studies due to its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor activities. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has also been investigated for its potential use as a herbicide and insecticide.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-13-6-4-12(5-7-13)17-14(19)8-11(2)18-10-15-9-16-18/h4-7,9-11H,3,8H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVZNZRIGGNMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.